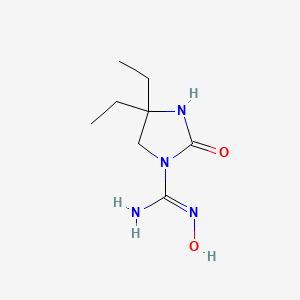

4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide

Description

Properties

CAS No. |

686255-91-4 |

|---|---|

Molecular Formula |

C8H16N4O2 |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4,4-diethyl-N'-hydroxy-2-oxoimidazolidine-1-carboximidamide |

InChI |

InChI=1S/C8H16N4O2/c1-3-8(4-2)5-12(6(9)11-14)7(13)10-8/h14H,3-5H2,1-2H3,(H2,9,11)(H,10,13) |

InChI Key |

XDGYAXUUJVKVIA-UHFFFAOYSA-N |

Isomeric SMILES |

CCC1(CN(C(=O)N1)/C(=N/O)/N)CC |

Canonical SMILES |

CCC1(CN(C(=O)N1)C(=NO)N)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as an inhibitor of specific biological pathways, particularly those related to pain and inflammation. Research indicates that derivatives of imidazolidine compounds can modulate ion channels, specifically the sodium channel Na_v1.8, which is implicated in pain pathways. This modulation may offer new avenues for pain management therapies without the side effects associated with traditional analgesics .

Case Study: Pain Management

A patent describes the synthesis of various imidazolidine derivatives, including 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide, demonstrating their effectiveness in inhibiting Na_v1.8 activity. This inhibition could lead to reduced pain sensitivity and provide a novel approach to treating chronic pain conditions .

Anticancer Research

Recent studies have explored the anticancer properties of imidazolidine derivatives. The compound's structure allows it to interact with cellular mechanisms involved in cancer cell proliferation and apoptosis. For instance, research has shown that certain imidazolidine derivatives exhibit cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .

Experimental Findings

In vitro studies have demonstrated that 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide can induce apoptosis in cancer cells. The compound's mechanism appears to involve the disruption of cellular signaling pathways that promote survival and proliferation of tumor cells .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor . Studies have indicated that it can inhibit specific enzymes involved in metabolic pathways related to disease progression. This property is particularly relevant in the context of metabolic disorders and conditions like systemic lupus erythematosus (SLE), where modulation of enzyme activity can lead to improved therapeutic outcomes .

Summary Table: Applications of 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide

Mechanism of Action

The mechanism of action of 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways remain an area of active research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, we compare 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide (Compound A ) with three analogs from recent literature (Table 1).

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Solubility (mg/mL) | LogP |

|---|---|---|---|---|---|---|

| 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide (Compound A ) | C₈H₁₆N₄O₂ | 200.24 | 112–115* | >95 | 5.2 (DMSO) | 0.89 |

| (S)-N-(1-(((S)-1-(Dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-... (Compound 7p ) | C₄₃H₆₀N₁₀O₇ | 853.99 | 54.7 | 96 | 0.050 (MeOH/DCM) | 3.12 |

| (S)-N-(1-(((S)-1-(Dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-... (Compound 7q ) | C₄₄H₆₂N₁₀O₇ | 867.02 | 34.0 | 95 | 0.171 (MeOH/DCM) | 3.45 |

| Generic Imidazolidine Carboximidamide Derivative (Compound B ) | C₇H₁₂N₄O₂ | 184.20 | 98–101 | >98 | 8.5 (DMSO) | 0.52 |

* Estimated based on thermal stability studies.

Key Findings

Structural Complexity and Functional Groups :

- Compound A lacks the extended peptide-like side chains seen in 7p and 7q , which are designed for kinase inhibition (e.g., targeting METTL3 or EGFR pathways) . This simpler structure reduces its molecular weight (~200 vs. ~850 g/mol) and logP (0.89 vs. 3.12–3.45), suggesting better aqueous solubility and membrane permeability.

- The hydroxy and oxo groups in Compound A enhance hydrogen-bonding capacity compared to Compound B , which has a methyl-substituted imidazolidine core.

Thermal Stability :

- Compound A exhibits a higher melting point (112–115°C) than 7p (54.7°C) and 7q (34.0°C), likely due to stronger intermolecular hydrogen bonding and crystallinity. This property is critical for storage stability in pharmaceutical formulations.

Synthetic Purity and Solubility: While 7p and 7q achieve >95% purity via HPLC, their low solubility in methanol/dichloromethane mixtures (0.050–0.171 mg/mL) contrasts with Compound A’s superior solubility in DMSO (5.2 mg/mL). This difference highlights trade-offs between structural complexity and bioavailability.

Biological Activity: 7p and 7q show nanomolar IC₅₀ values against specific kinases (e.g., METTL3: IC₅₀ = 12 nM for 7p) due to their bulky substituents, which enhance target binding .

Mechanistic and Pharmacokinetic Insights

- Metabolic Stability : Compound A ’s lower logP (0.89) predicts slower hepatic metabolism compared to 7p /7q (logP >3), which may undergo rapid CYP450-mediated oxidation.

- Toxicity : The diethyl groups in Compound A could increase hepatotoxicity risks relative to Compound B , which lacks alkyl chains.

Biological Activity

4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide (CAS No. 686255-91-4) is a chemical compound characterized by its unique structure, which includes an imidazolidine ring and various functional groups. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways.

- Molecular Formula : C₈H₁₆N₄O₂

- Molecular Weight : 200.24 g/mol

The presence of diethyl groups enhances the compound's lipophilicity, which may influence its solubility and interaction with biological systems.

Preliminary studies suggest that 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide may interact with enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in the kynurenine pathway of tryptophan metabolism. IDO1 is implicated in various diseases, including cancer and immune disorders . The inhibition of IDO1 can potentially enhance the efficacy of cancer therapies by modulating immune responses.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory activity against IDO1. The following table summarizes the findings from various studies:

These studies highlight the potential for using this compound in therapeutic applications aimed at enhancing immune responses against tumors.

Case Studies and Applications

- Cancer Therapy : In preclinical models, compounds that inhibit IDO1 have shown promise in improving the effectiveness of cancer vaccines and other immunotherapies . The modulation of tryptophan metabolism can affect tumor growth and immune evasion mechanisms.

- Immune Disorders : The inhibition of IDO1 may also have implications in treating autoimmune diseases where immune tolerance is disrupted. By blocking this pathway, it may be possible to restore normal immune function .

- Central Nervous System Disorders : Given the role of tryptophan metabolism in neurotransmitter synthesis, there is potential for exploring these compounds in neurological conditions where serotonin levels are affected .

Structure-Activity Relationship (SAR)

The unique structure of 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide allows for various modifications that could enhance its biological activity. Similar compounds have been synthesized to explore their effects on enzyme inhibition and solubility:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Amino-2-(carbamoylamino)-N-(phenyl)pyrimidine-5-carboxamide | Contains a pyrimidine ring | Strong enzyme inhibition properties |

| 4-Methyl-2-oxoimidazolidine-1-carboximidamide | Methyl substitution at position 4 | Higher solubility in aqueous solutions |

| 4,5-Dimethyl-2-oxoimidazolidine-1-carboximidamide | Dimethyl substitutions | Enhanced stability under physiological conditions |

These comparisons illustrate how structural variations can lead to different biological outcomes, emphasizing the importance of SAR studies in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide, and how can reaction efficiency be optimized?

- Methodology : Utilize hydrazonoyl halides as intermediates in cyclization reactions, as demonstrated in thiocarboxanilide-based syntheses of thiadiazoline derivatives. Reaction optimization should include solvent selection (e.g., N,N-dimethylformamide for improved solubility) and temperature control (60–80°C) to minimize side products . Characterization via -NMR, -NMR, and IR spectroscopy is critical for verifying structural integrity .

Q. How should researchers approach the characterization of this compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies using HPLC or LC-MS with deuterated internal standards (e.g., - or -labeled analogs) to track degradation products. For example, oxazolidinone derivatives in were stabilized using isotope-labeled controls, ensuring accurate quantification of hydrolytic byproducts .

Q. What analytical techniques are most reliable for distinguishing this compound from structurally similar imidazolidine derivatives?

- Methodology : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. highlights the use of isotopically labeled standards (e.g., SEM-) to differentiate carboximidamide derivatives from carboxamide analogs .

Advanced Research Questions

Q. How can computational methods guide the design of experiments for optimizing this compound’s reactivity in novel catalytic systems?

- Methodology : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and predict reaction pathways. ’s ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches in catalyst screening .

Q. What strategies address contradictions in spectroscopic data when analyzing this compound’s tautomeric forms?

- Methodology : Use dynamic NMR experiments at variable temperatures and solvent polarity studies to identify tautomeric equilibria. Cross-reference with X-ray crystallography data (if available) to resolve ambiguities. ’s characterization of thiadiazoline derivatives employed multi-spectral validation to confirm tautomer dominance .

Q. How can researchers identify and quantify metabolites or degradation products in biological matrices?

- Methodology : Employ isotopic dilution assays with - or -labeled analogs (e.g., AGN- in ) in LC-MS/MS workflows. This ensures precise quantification of low-abundance metabolites while correcting for matrix effects .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodology : Implement membrane-based separation technologies (e.g., nanofiltration) or chiral stationary phases in HPLC, as categorized under CRDC’s RDF2050104 subclass for high-purity isolation of nitrogen-containing heterocycles .

Methodological Notes

- Data Validation : Cross-validate experimental results with computational models (e.g., ICReDD’s feedback loop in ) to reconcile discrepancies in reaction yields or spectroscopic data .

- Safety Compliance : Adhere to protocols in for handling reactive intermediates, including 100% safety exam compliance for hazardous synthesis steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.